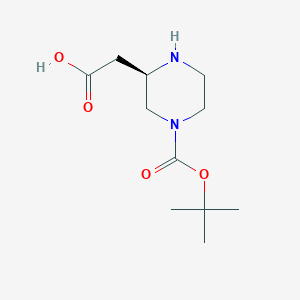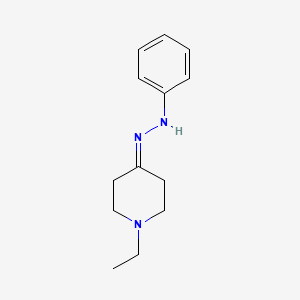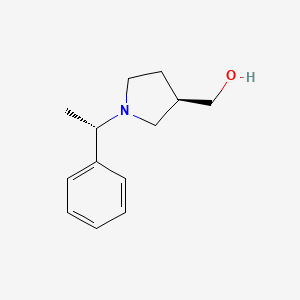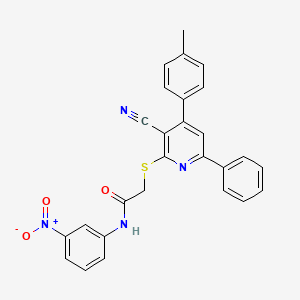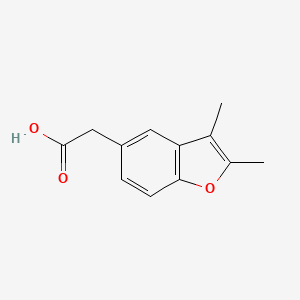
4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide in a solvent like PEG-400. This reaction forms imidazolyl chalcones, which are then reacted with 1H-benzimidazol-2-amine to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often utilize green solvents and catalysts to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share a similar imidazole-pyrimidine structure and exhibit comparable biological activities.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound also contains an imidazole moiety and is used in similar research applications.
Uniqueness
4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific combination of imidazole and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1706419-04-6 |
|---|---|
Molekularformel |
C12H16N6 |
Molekulargewicht |
244.30 g/mol |
IUPAC-Name |
4-imidazol-1-yl-2-methyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C12H16N6/c1-10-15-11(17-5-2-13-3-6-17)8-12(16-10)18-7-4-14-9-18/h4,7-9,13H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
CFIPNCBGJHKLRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


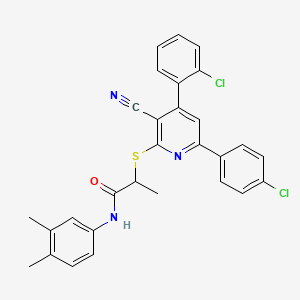
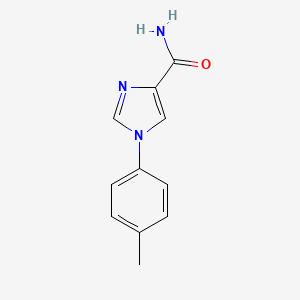
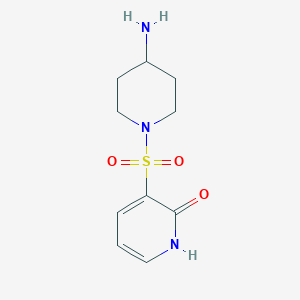
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
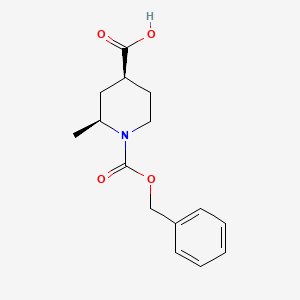
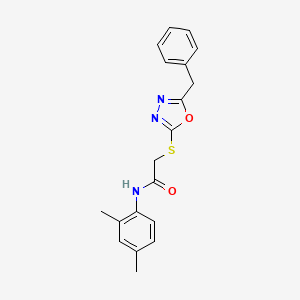

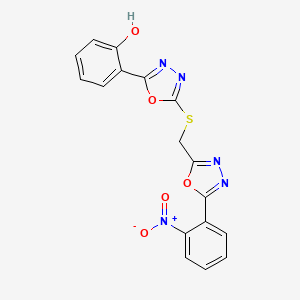
![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
